1-(Pyren-1-yl)butan-1-one
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Overview
Description
1-(Pyren-1-yl)butan-1-one is an organic compound with the chemical formula C20H16O. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by the presence of a pyrene moiety attached to a butanone group. This compound is known for its luminescent properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyren-1-yl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pyrene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure efficient production, and the product is purified through recrystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(Pyren-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in compounds like 1-(Pyren-1-yl)butanol.
Substitution: Electrophilic substitution reactions can occur on the pyrene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Pyrene carboxylic acids.
Reduction: 1-(Pyren-1-yl)butanol.
Substitution: Various substituted pyrene derivatives.
Scientific Research Applications
1-(Pyren-1-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its luminescent properties.
Biology: Employed in the study of biological macromolecules and their interactions.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of optoelectronic devices and materials
Mechanism of Action
The mechanism of action of 1-(Pyren-1-yl)butan-1-one is primarily related to its luminescent properties. The compound exhibits strong fluorescence, which can be used to study molecular interactions and environmental changes. The pyrene moiety allows for π-π stacking interactions, which are crucial for its luminescent behavior. These interactions can be influenced by external factors such as pressure and temperature, leading to changes in fluorescence intensity and wavelength .
Comparison with Similar Compounds
Similar Compounds
1-Pyrenebutanol: Similar structure but with an alcohol group instead of a ketone group.
1-(Pyren-1-yl)but-2-yn-1-one: Contains an alkyne group, leading to different chemical properties and applications.
Uniqueness
1-(Pyren-1-yl)butan-1-one is unique due to its specific combination of a pyrene moiety and a butanone group, which imparts distinct luminescent properties. This makes it particularly useful in applications requiring fluorescence and molecular interaction studies .
Properties
IUPAC Name |
1-pyren-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c1-2-4-18(21)16-11-9-15-8-7-13-5-3-6-14-10-12-17(16)20(15)19(13)14/h3,5-12H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPUFGVIMIGHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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